molecular formula C18H20Cl2O2 B5058971 1,1'-[1,6-hexanediylbis(oxy)]bis(4-chlorobenzene)

1,1'-[1,6-hexanediylbis(oxy)]bis(4-chlorobenzene)

Cat. No. B5058971
M. Wt: 339.3 g/mol
InChI Key: KKQXTMRMWWZZCD-UHFFFAOYSA-N
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Description

Compounds like “1,1’-[1,6-hexanediylbis(oxy)]bis(4-chlorobenzene)” belong to a class of organic compounds known as aromatic ethers. These are aromatic compounds containing an ether group - an oxygen atom connected to two aromatic rings .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like Williamson ether synthesis or Ullmann ether synthesis. The exact method would depend on the specific substituents on the benzene rings.


Molecular Structure Analysis

The molecular structure of such compounds typically consists of two benzene rings connected by an oxygen atom and a hexane chain . The exact structure would depend on the positions of the chloro substituents.


Chemical Reactions Analysis

Aromatic ethers like this compound can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. Factors that could influence these properties include the presence and position of the chloro substituents, the length of the hexane chain, and the overall shape and size of the molecule .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their exact structure and the context in which they are used. For example, some aromatic ethers have been studied for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

Safety and Hazards

The safety and hazards associated with such compounds would depend on their exact structure and how they are used. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

properties

IUPAC Name

1-chloro-4-[6-(4-chlorophenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQXTMRMWWZZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCOC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[6-(4-chlorophenoxy)hexoxy]benzene

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